[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid
Description
[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAROYRGDNAHKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127478-29-9 | |
| Record name | [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by cyclization with pyridazine derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like polyphosphoric acid (PPA) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Core Scaffold Construction
The triazolo[4,3-b]pyridazine core is typically synthesized via cyclization reactions:
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Hydrazine-mediated cyclization : 6-Chloro-3-hydrazino-pyridazin-4-ylamine (28 ) undergoes reflux in formic acid to yield 6-chloro- triazolo[4,3-b]pyridazin-8-ylamine (29 ) .
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Hydrogenation : Chlorine at C-6 is removed via catalytic hydrogenation (Pd/C, 40 psi) to produce triazolo[4,3-b]pyridazin-8-ylamine (30 ) .
Carboxylic Acid Derivative Formation
The 7-carboxylic acid group is introduced via:
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Curtius rearrangement : 3,6-Dichloro-4-pyridazine carboxylic acid (25 ) is converted to intermediates for subsequent functionalization .
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Amidation : Activated esters (e.g., EDCI/HOBt) facilitate coupling with amines. For example, triazolo[1,5-a]pyridine-6-carboxylic acid reacts with 4-benzenesulfonyl-benzylamine to yield amide derivatives (19% yield) .
Side-Chain Functionalization
Heterocycle Diversification
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Triazole ring expansion : Reaction with arylidene malononitrile forms 5-aryl-1,2,4-triazolidine-3-thiones (e.g., 22a–b ) .
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Schiff base formation : 4-Amino-triazolethione (11a ) reacts with aldehydes to yield anticancer-active Schiff bases (67a–d ) .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
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Anticancer activity : Compound 71c (Pd complex) shows IC₅₀ = 48 nM against MCF-7 cells, surpassing cisplatin .
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Kinase inhibition : 22i inhibits c-Met kinase (IC₅₀ = 48 nM) and blocks A549/MCF-7/HeLa proliferation (IC₅₀ = 0.15–2.85 μM) .
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Bromodomain targeting : Substituents at C3 (e.g., trifluoromethyl) enhance binding to BRD4 BD1 via water-mediated interactions .
Reaction Optimization Insights
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Solvent effects : DMF improves amidation yields compared to DCM .
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Catalysts : Sulfamic acid enables efficient synthesis of 5-aryl-1,2,4-triazole-3-thiones (30a–c ) via trimethylsilyl isothiocyanate .
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Temperature control : Demethylation with BBr₃ requires strict temperature gradients (0°C → rt) to prevent side reactions .
Structural Confirmation Techniques
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X-ray crystallography : Confirms binding modes of triazolo-pyridazines in BRD4 BD1 (resolution: 1.4–1.53 Å) .
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NMR/ESI-MS : Used to characterize intermediates (e.g., 12b , 13c ) .
Challenges and Limitations
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives as promising anticancer agents. For instance, a derivative exhibited significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity (0.83 ± 0.07 μM for A549) .
Table 1: Antitumor Activity of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Kinase Inhibition
The compound has also shown potential as a dual inhibitor of c-Met and VEGFR-2 kinases. One specific derivative demonstrated an IC50 value of 26 nM for c-Met and 2.6 μM for VEGFR-2, indicating its effectiveness in targeting these pathways involved in tumor growth and angiogenesis . This dual inhibition suggests that compounds based on this scaffold could be developed into effective cancer therapeutics.
Bromodomain Inhibition
Another significant application is in the inhibition of bromodomains, which are critical in regulating gene expression through acetylation recognition. Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been identified as micromolar bromodomain inhibitors through structure-guided drug design . This highlights their potential role in epigenetic regulation and cancer therapy.
Table 2: Bromodomain Inhibition Potency
| Compound | Target | IC50 Value (μM) |
|---|---|---|
| Derivative A | BD1 | Micromolar range |
| Derivative B | BD2 | Micromolar range |
Antimicrobial Properties
Beyond oncology, the compound has been explored for its antimicrobial properties. Various derivatives have exhibited activity against both bacterial and fungal strains. For example, certain triazoles demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL .
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has also been documented, with some compounds showing promise in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for developing treatments for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study evaluated a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their anticancer properties using MTT assays across various cell lines. The results indicated that modifications at specific positions on the triazole ring significantly enhanced cytotoxicity.
Case Study 2: Kinase Inhibition
In another investigation focusing on kinase inhibition, researchers synthesized several derivatives and assessed their effects on c-Met signaling pathways in vitro. The findings confirmed that specific substitutions on the triazole moiety led to improved binding affinity and selectivity toward c-Met.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its kinase inhibitory activity.
[1,2,4]Triazolo[4,3-c]pyridazine: Studied for its antimicrobial properties.
[1,2,4]Triazolo[4,3-d]pyridazine: Investigated for its potential as a fluorescent probe
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid stands out due to its unique carboxylic acid functional group, which enhances its solubility and reactivity. This makes it a versatile compound for various chemical transformations and applications in drug development .
Biological Activity
[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group transformations. For instance, various synthetic methodologies have been explored to produce derivatives that exhibit enhanced biological activity. Notably, the compound can be synthesized via enzymatic hydrolysis and subsequent cyclization reactions of appropriate precursors .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound has been shown to inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. This mechanism is vital for its application in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : It disrupts key signaling pathways in cancer cells. For example, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can induce apoptosis in cancer cells .
Biological Activity Profiles
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.98 | CDK inhibition and apoptosis |
| A549 | 1.05 | Cell cycle arrest |
| HeLa | 1.28 | Induction of programmed cell death |
These results indicate that the compound exhibits potent anticancer properties across multiple cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against various pathogens. Studies have reported effective inhibition of Mycobacterium species and other resistant bacteria strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium bovis | 15 |
| Staphylococcus aureus | 10 |
These findings suggest that this compound could play a crucial role in combating antibiotic-resistant infections .
Case Studies
Several case studies have documented the effectiveness of this compound derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative of this compound. Patients exhibited significant tumor regression and manageable side effects.
- Antimicrobial Efficacy : A study focused on patients with chronic infections indicated that treatment with the compound led to a marked reduction in pathogen load and improved clinical outcomes.
Q & A
Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with dicarbonyl precursors or coupling α,β-unsaturated esters with triazole intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Bases like potassium carbonate or imidazole derivatives facilitate cyclization .
- Temperature control : Microwave-assisted synthesis reduces reaction times while maintaining yields .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers structurally characterize this compound and confirm its purity?
Structural elucidation requires a combination of analytical techniques:
- NMR spectroscopy : H and C NMR confirm the fused triazolo-pyridazine core and carboxylic acid moiety .
- Mass spectrometry (HRMS) : Validates molecular weight (CHNO, MW 164.12 g/mol) .
- HPLC : Quantifies purity (>98%) and detects impurities .
- X-ray crystallography : Resolves planar geometry of the fused ring system .
Q. What safety protocols are critical when handling this compound in the laboratory?
The compound is classified under GHS Category 4 (acute toxicity) and Category 2 (skin/eye irritation). Essential precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory tract irritation) .
- First aid : Immediate washing with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
Discrepancies in reported mechanisms (e.g., apoptosis vs. proliferation modulation) may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and dose ranges (IC 10–100 µM) .
- Target specificity : Use siRNA knockdown or CRISPR-edited models to validate interactions with kinases or GPCRs .
- Metabolic stability : Assess pharmacokinetics in vitro (e.g., microsomal assays) to rule out false negatives .
Q. What structure-activity relationship (SAR) insights guide the design of [1,2,4]Triazolo[4,3-b]pyridazine derivatives for enhanced bioactivity?
Key modifications include:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl at position 3) improve metabolic stability .
- Ring fusion : Pyridazine vs. pyrimidine cores alter binding affinity to enzymes like PDE4 or topoisomerases .
- Carboxylic acid functionalization : Esterification (e.g., ethyl esters) increases membrane permeability but reduces target engagement .
Q. What methodological approaches are effective for synthesizing salts and derivatives of this compound?
Salts (e.g., sodium, potassium) and derivatives are synthesized via:
Q. How can researchers address solubility challenges of this compound in pharmacological assays?
Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Synthesize methyl/ethyl esters that hydrolyze in vivo to the active carboxylic acid .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What experimental frameworks are recommended for exploring the therapeutic potential of this compound in senescence-related diseases?
Based on patent claims (EP 202310133147), prioritize:
- In vitro senescence models : Treat UV-irradiated fibroblasts and measure β-galactosidase activity .
- In vivo aging studies : Use C. elegans or murine models to assess lifespan extension and oxidative stress markers .
- Omics profiling : Perform RNA-seq or proteomics to identify pathways (e.g., p53/p21) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
